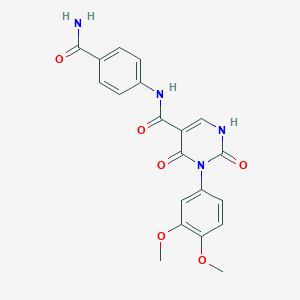
N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H21N3O2S2 and its molecular weight is 411.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Formation
The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, including compounds structurally similar to N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, involves palladium-catalyzed Buchwald–Hartwig coupling reactions. These compounds are synthesized under optimized conditions, highlighting the versatility and chemical reactivity of the quinazoline core in generating a variety of biologically relevant derivatives (Nowak et al., 2015).
Potential Biological Activities
Anticancer Activity : Some derivatives have shown significant anticancer activity, emphasizing the therapeutic potential of quinazoline derivatives in oncology research. The study by Nowak et al. (2015) on substituted benzoquinazolinones demonstrates the synthesis of derivatives with potential cytotoxicity against cancer cell lines, indicating the importance of these compounds in developing anticancer therapies.
Antiviral and Antimicrobial Applications : Compounds with the quinazoline backbone have been investigated for their antiviral and antimicrobial properties. Novel synthetic pathways to create these derivatives enable the exploration of their biological activities against a range of pathogens, suggesting a broad spectrum of potential therapeutic applications.
Enzyme Inhibition : The structural characteristics of quinazoline derivatives make them suitable candidates for designing enzyme inhibitors. Their synthesis and evaluation against various biological targets provide a foundation for developing new drugs with improved efficacy and selectivity for specific enzymes related to disease states.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 2-benzylsulfanyl ethylamine with 4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid, followed by the addition of a carboxamide group to the resulting intermediate.", "Starting Materials": [ "2-benzylsulfanyl ethylamine", "4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Methanol", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Dissolve 2-benzylsulfanyl ethylamine and 4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid in DMF.", "Step 2: Add DCC and NHS to the reaction mixture and stir for several hours at room temperature to activate the carboxylic acid group.", "Step 3: After activation, the resulting intermediate is formed by the condensation of 2-benzylsulfanyl ethylamine with the activated carboxylic acid group of the quinazoline derivative.", "Step 4: Add a solution of carboxamide in DMF to the intermediate and stir for several hours at room temperature to form the final product.", "Step 5: Isolate the product by filtration and wash with chloroform, ethyl acetate, and methanol.", "Step 6: Recrystallize the product from a mixture of methanol and diethyl ether.", "Step 7: Purify the product by washing with sodium bicarbonate solution and drying in a vacuum oven." ] } | |
CAS番号 |
421590-88-7 |
分子式 |
C21H21N3O2S2 |
分子量 |
411.54 |
IUPAC名 |
N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H21N3O2S2/c1-2-11-24-20(26)17-9-8-16(13-18(17)23-21(24)27)19(25)22-10-12-28-14-15-6-4-3-5-7-15/h2-9,13H,1,10-12,14H2,(H,22,25)(H,23,27) |
InChIキー |
QIHDROZZLFYNTD-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)NC1=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-Fluorophenyl)methyl]triazole](/img/structure/B2535940.png)
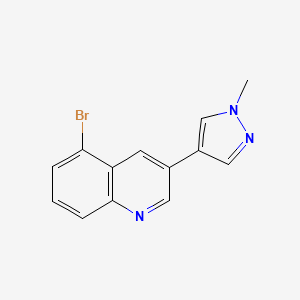

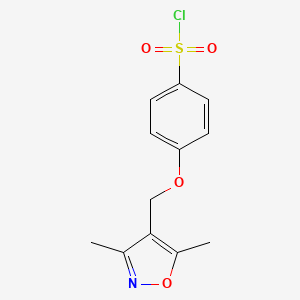
![5,8-Diazaspiro[3.5]nonan-7-one](/img/structure/B2535946.png)
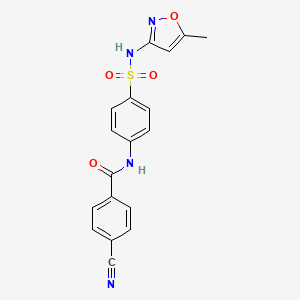
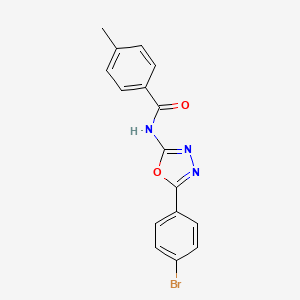
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2535950.png)
![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535952.png)

![8-(3,4-Dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535954.png)
